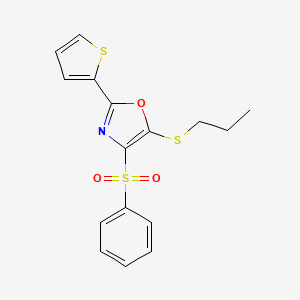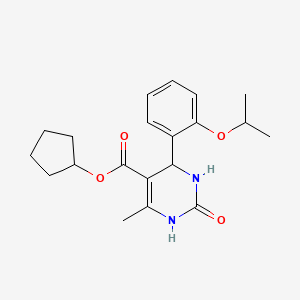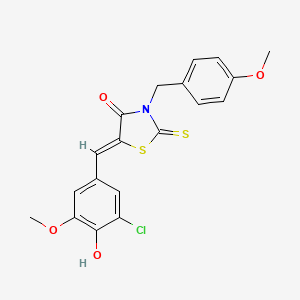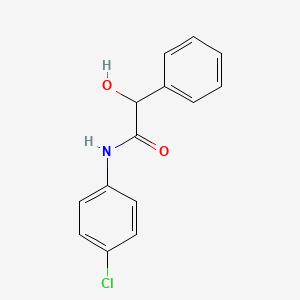
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DMF is a furan derivative that has been shown to possess a range of interesting properties, including the ability to act as a potent modulator of certain biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is complex and not yet fully understood. It is believed that this compound acts as a modulator of various signaling pathways within cells, including the Nrf2 pathway. This compound has also been shown to inhibit the activity of certain enzymes, including histone deacetylases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to induce the expression of antioxidant enzymes and other protective factors. This compound has also been shown to modulate the activity of various signaling pathways within cells, leading to changes in gene expression and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide in lab experiments is its ability to modulate the activity of various signaling pathways within cells, making it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to interpret some of the results obtained using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide. One area of interest is the potential use of this compound as a therapeutic agent for a range of diseases, including neurodegenerative disorders and autoimmune diseases. Other potential future directions include further exploration of the molecular mechanisms underlying the effects of this compound, as well as the development of new analogs and derivatives of this compound with improved properties and efficacy.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves several steps, beginning with the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. This compound is then reacted with 1-methyl-4-piperidinamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research that has received particular attention is the potential use of this compound as a modulator of the immune system. Studies have shown that this compound is able to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and other protective factors.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMJKDCZTZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)

![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)

![3-(5-{4-[(4-carboxyphenyl)sulfonyl]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B4964915.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
